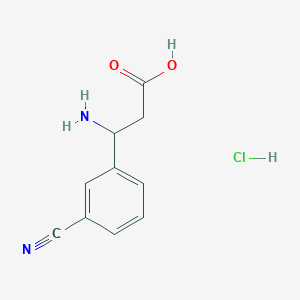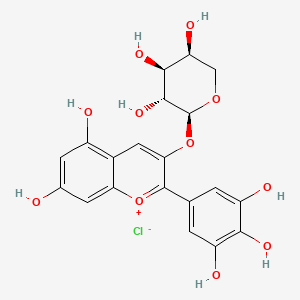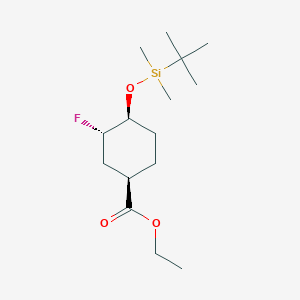
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride
Descripción general
Descripción
The compound 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride is a derivative of phenylpropanoic acid with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for various biological activities, such as anti-ulcer properties , EP3 receptor antagonism , and as building blocks in drug synthesis .
Synthesis Analysis
The synthesis of related 3-amino propanoic acid derivatives involves multiple steps and can be tailored to introduce different functional groups, such as fluorine , chlorine , or vinyl groups . For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid involves specific reactions to introduce the chlorine substituent . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. For example, the crystal and molecular structures of a related anti-ulcer agent were determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization through hydrogen bonding . The molecular structure, including the stereochemistry of the analogs, plays a significant role in their binding affinity and antagonist activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of amino and carboxy groups, which can participate in various chemical reactions. For instance, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride demonstrates the reactivity of the amino and vinyl groups . The presence of the cyanophenyl group in 3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride would likely contribute to its unique reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of different substituents affects properties such as solubility, stability, and hydrogen bonding capacity. For example, the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was studied using DFT calculations and spectroscopy, highlighting the importance of intra- and intermolecular hydrogen bonds . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Enantioselective Synthesis : The enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid have been synthesized and separated using enantioselective N-acylation. These enantiomers have been transformed into Boc and Fmoc-protected derivatives, highlighting their potential in chiral chemistry (Solymár, Kanerva, & Fülöp, 2004).
Applications in Material Science
- Polybenzoxazine Formation : Phloretic acid, similar in structure to 3-amino-3-(3-cyanophenyl)propanoic acid, has been explored as a renewable building block for benzoxazine ring formation in materials science, providing an alternative to phenol for introducing benzoxazine properties to aliphatic -OH bearing molecules (Trejo-Machin et al., 2017).
Biocatalysis
- Asymmetric Biocatalysis : A study involving asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid (related to 3-amino-3-(3-cyanophenyl)propanoic acid) using Methylobacterium oryzae demonstrated its importance in producing pharmaceutical intermediates such as S-dapoxetine, indicating potential applications in drug synthesis (Li et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition : Schiff's bases derived from cysteine and 3-mercaptopropanoic acid, structurally similar to 3-amino-3-(3-cyanophenyl)propanoic acid, have been shown to be effective corrosion inhibitors for mild steel, suggesting potential industrial applications (Gupta et al., 2016).
Pharmaceutical Research
- Synthesis of Pharmaceutical Compounds : 3-(2-cyanophenyl)propanoic acid, a related compound, has been used as a starting material in the synthesis of pharmaceutical compounds like CYM-5442, indicating its utility in medicinal chemistry (Tian-tia, 2014).
Analytical and Physical Characterization
- Polymorphic Forms : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, structurally related to 3-amino-3-(3-cyanophenyl)propanoic acid, has been studied for its polymorphic forms using spectroscopic and diffractometric techniques, highlighting its relevance in drug development (Vogt et al., 2013).
Propiedades
IUPAC Name |
3-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFAFLSYAXYZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride | |
CAS RN |
1810069-92-1 | |
| Record name | Benzenepropanoic acid, β-amino-3-cyano-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)
![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)
![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)
![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)




